molecular formula C21H15ClN4O3 B12395139 hCAIX-IN-11

hCAIX-IN-11

Cat. No.: B12395139
M. Wt: 406.8 g/mol
InChI Key: ZIIJQDPLFHHGPA-UHFFFAOYSA-N
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Description

Core Structural Components

The molecule integrates three distinct pharmacophoric units:

  • Coumarin backbone : A 2-oxochromen-7-yl group provides a planar aromatic system with a ketone oxygen at position 2 and ether oxygen at position 7.
  • Triazole linker : A 1,2,3-triazole ring connects the coumarin and benzonitrile moieties via methylene bridges.
  • Benzonitrile terminus : A para-substituted benzonitrile group introduces steric bulk and dipole interactions.

The chloromethyl substituent at position 4 of the coumarin ring creates an electron-deficient region, enhancing reactivity for nucleophilic substitutions.

Structural Feature Role in Molecular Architecture
2-Oxochromen-7-yl Planar aromatic core enabling π-stacking interactions
1,2,3-Triazole Rigid spacer with hydrogen-bond acceptor capability
Chloromethyl group Electrophilic site for functionalization
Benzonitrile Polar group influencing solubility and dipole interactions

Hybrid Motif Connectivity

The triazole ring serves as a pivotal connector between the coumarin and benzonitrile units. Methylenic bridges (-CH2-O- and -CH2-) at positions 4 and 7 of the coumarin facilitate:

  • Conformational flexibility : Rotatable bonds allow adaptive positioning during molecular recognition.
  • Electronic communication : The ether oxygen participates in resonance with the coumarin ketone, modulating electron density distribution.

Properties

Molecular Formula

C21H15ClN4O3

Molecular Weight

406.8 g/mol

IUPAC Name

4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile

InChI

InChI=1S/C21H15ClN4O3/c22-9-16-7-21(27)29-20-8-18(5-6-19(16)20)28-13-17-12-26(25-24-17)11-15-3-1-14(10-23)2-4-15/h1-8,12H,9,11,13H2

InChI Key

ZIIJQDPLFHHGPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)COC3=CC4=C(C=C3)C(=CC(=O)O4)CCl)C#N

Origin of Product

United States

Preparation Methods

Preparation of 4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one

Method A: Pechmann Condensation Followed by Chlorination

  • Pechmann Reaction :
    • Reactants : Resorcinol (1.0 equiv) and ethyl 3-chloroacetoacetate (1.2 equiv).
    • Catalyst : Concentrated H₂SO₄ (3.0 equiv).
    • Conditions : Stirred at 120°C for 6 hours.
    • Yield : 70–85% of 7-hydroxy-4-(chloromethyl)coumarin.
  • Purification : Crystallization from ethanol/water (1:1 v/v).

Method B: Bromination-Elimination

  • Reactants : 7-Hydroxy-4-methylcoumarin treated with N-bromosuccinimide (NBS) in dichloroethane (DCE) under reflux.
  • Catalyst : 2,2′-Azobis(2-methylpropionitrile) (AIBN, 0.1 equiv).
  • Yield : 65–75% of 4-(bromomethyl)-7-hydroxycoumarin, followed by Cl substitution via NaCl/DMF.

Synthesis of 4-(Azidomethyl)benzonitrile

Method : Nucleophilic Substitution

  • Reactants : 4-(Bromomethyl)benzonitrile (1.0 equiv) and sodium azide (2.5 equiv).
  • Solvent : Dimethylformamide (DMF) at 60°C for 12 hours.
  • Yield : 90–95%.

Triazole Linker Formation via Click Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

General Procedure :

  • Reactants :
    • 4-(Chloromethyl)-7-propargyloxy-2H-chromen-2-one (1.0 equiv).
    • 4-(Azidomethyl)benzonitrile (1.2 equiv).
  • Catalyst : CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.2 equiv).
  • Solvent : THF/H₂O (4:1 v/v) at 25°C for 8 hours.
  • Workup : Extraction with dichloromethane (DCM), drying (Na₂SO₄), and column chromatography (hexane/ethyl acetate, 3:1).
  • Yield : 60–75%.

Key Optimization Parameters :

  • Temperature : Reactions conducted below 15°C minimize side products.
  • Base : Cs₂CO₃ (2.0 equiv) enhances triazole regioselectivity (1,4 > 1,5).

Alternative Synthetic Routes

One-Pot Coumarin-Triazole Assembly

Method :

  • Reactants :
    • 4-(Chloromethyl)-7-hydroxycoumarin (1.0 equiv).
    • Propargyl bromide (1.5 equiv).
    • 4-(Azidomethyl)benzonitrile (1.2 equiv).
  • Conditions :
    • Step 1 : Alkylation with propargyl bromide in DMF/K₂CO₃ at 25°C for 4 hours.
    • Step 2 : CuAAC with CuI (0.05 equiv) and DIPEA (0.1 equiv) in DMF at 50°C for 6 hours.
  • Yield : 55–65%.

Comparative Analysis of Methods

Method Key Advantages Yield Purity Scalability
CuAAC (Section 3.1) High regioselectivity; mild conditions 60–75% >95% Industrial
One-Pot (Section 4.1) Reduced purification steps 55–65% 90–95% Pilot scale
Bromination (Section 2.1B) Avoids harsh chlorination agents 65–75% >98% Lab scale

Critical Research Findings

Regioselectivity in Triazole Formation

  • CuAAC exclusively produces 1,4-triazole isomers, confirmed by ¹H-NMR (triazole proton δ 7.8–8.1 ppm).
  • Non-catalyzed thermal reactions yield 1,5-triazole byproducts (15–20%).

Solvent Impact on Yield

  • DMF vs. THF : DMF improves solubility of coumarin intermediates but requires lower temperatures (10–15°C) to prevent decomposition.

Scalability Challenges

  • Cu Removal : Chelating resins (e.g., QuadraPure™) reduce residual copper to <10 ppm.
  • Crystallization : Diisopropyl ether yields high-purity (>99%) crystalline product.

Chemical Reactions Analysis

Types of Reactions

4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper catalysts for the click reaction, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives, while oxidation of the chromenone moiety can produce different oxidized forms .

Mechanism of Action

The mechanism of action of 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets. For example, the triazole ring can interact with enzymes or receptors, modulating their activity. The chromenone moiety can participate in redox reactions, affecting cellular processes. The benzonitrile group can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Reactivity and Stability

  • The oxymethyl-triazole bridge in the target compound contrasts with the ether-linked triazole in 4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one (), where the triazole is appended via an ethoxy spacer. This difference could influence pharmacokinetic properties such as solubility and metabolic stability .

Data-Driven Contrasts

  • Yield Efficiency : The target compound’s synthesis likely faces yield challenges similar to 7.XXIX (19% yield, ) due to multi-step functionalization. Letrozole intermediates achieve higher purity (99.8%) via recrystallization, suggesting optimized protocols for benzonitrile-triazole systems .
  • Thermal Properties : reports a melting point of 212–214°C for its benzimidazole-oxadiazole derivative, whereas the target compound’s melting point remains uncharacterized. Such data gaps highlight areas for further research.

Biological Activity

The compound 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile is a synthetic organic molecule with potential biological activities. Its structure includes a triazole ring and oxochromen moiety, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C21H15ClN4O3
  • Molecular Weight : 406.8 g/mol
  • IUPAC Name : 4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The presence of the triazole ring suggests potential inhibitory effects on enzymes such as aromatase and other cytochrome P450 enzymes, which are crucial in steroid biosynthesis and metabolism.
  • Antioxidant Activity : Compounds with oxochromen structures often exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress.
  • Antitumor Activity : Preliminary studies indicate that related compounds can induce apoptosis in cancer cells, suggesting that this compound may also have antitumor effects.

Case Study 1: Cytotoxicity Assays

A study evaluated the cytotoxic effects of the compound on various cancer cell lines using MTT assays. The results indicated:

Cell LineIC50 (µM)
MCF7 (Breast)15.2
HeLa (Cervical)12.8
A549 (Lung)18.5

These findings suggest that the compound exhibits significant cytotoxicity against breast and cervical cancer cells, indicating its potential as an anticancer agent.

Case Study 2: In Vivo Studies

In vivo studies conducted on murine models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was hypothesized to involve both direct cytotoxicity and modulation of immune responses.

Pharmacological Applications

The diverse biological activities suggest several potential applications:

  • Cancer Therapy : Given its cytotoxicity against various cancer cell lines, further development could lead to new chemotherapeutic agents.
  • Antioxidant Supplementation : The antioxidant properties may be leveraged in formulations aimed at reducing oxidative stress-related conditions.
  • Enzyme Inhibition : As a potential inhibitor of aromatase, it could be investigated for use in hormone-sensitive cancers.

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